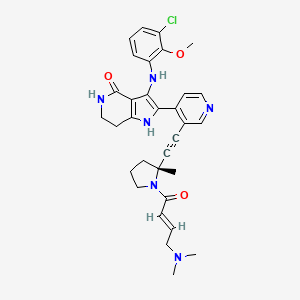
EGFR Inhibitor STX-721
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STX-721 is a next-generation, orally delivered small molecule designed to target exon 20 insertion mutations in epidermal growth factor receptors. These mutations are a well-known oncogenic driver in non-small cell lung cancer, the most common form of lung cancer. STX-721 has been developed with the aim of providing best-in-class selectivity and efficacy, overcoming the limitations of existing therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The detailed synthetic routes and reaction conditions for STX-721 are proprietary and have not been fully disclosed in public literature. it is known that the compound was developed using Scorpion Therapeutics’ proprietary drug-hunting platform, which integrates advanced technologies across cancer biology, medicinal chemistry, and data sciences .
Industrial Production Methods: Industrial production methods for STX-721 are also proprietary. The compound is currently advancing through preclinical development, with an investigational new drug application submission expected in 2023 .
Analyse Chemischer Reaktionen
Types of Reactions: STX-721 primarily undergoes biochemical reactions involving its interaction with exon 20 insertion mutations in epidermal growth factor receptors. These interactions are crucial for its anti-tumor activity .
Common Reagents and Conditions: The specific reagents and conditions used in the synthesis and reactions of STX-721 have not been publicly disclosed. it is known that the compound demonstrates strong potency and selectivity in various biochemical assays .
Major Products Formed: The major products formed from the reactions involving STX-721 are not explicitly detailed in available literature. The primary focus of research has been on its efficacy and selectivity in targeting exon 20 insertion mutations .
Wissenschaftliche Forschungsanwendungen
STX-721 has significant potential in scientific research, particularly in the field of oncology. Its primary application is in the treatment of non-small cell lung cancer with exon 20 insertion mutations. The compound has demonstrated strong anti-tumor activity and selectivity in preclinical models, making it a promising candidate for further clinical development .
Wirkmechanismus
STX-721 exerts its effects by selectively inhibiting exon 20 insertion mutations in epidermal growth factor receptors. This inhibition disrupts the signaling pathways that drive tumor growth and proliferation in non-small cell lung cancer. The compound’s high selectivity for mutant receptors over wild-type receptors is expected to result in a wider therapeutic index and reduced toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Osimertinib
- Mobocertinib
- Amivantamab
Uniqueness: STX-721 is unique in its potentially best-in-class selectivity for exon 20 insertion mutations. Unlike other therapies, which often have significant toxicities due to inhibition of wild-type epidermal growth factor receptors, STX-721 is designed to minimize these adverse effects. This selectivity is expected to provide a wider therapeutic window and greater efficacy .
Eigenschaften
Molekularformel |
C32H35ClN6O3 |
|---|---|
Molekulargewicht |
587.1 g/mol |
IUPAC-Name |
3-(3-chloro-2-methoxyanilino)-2-[3-[2-[(2R)-1-[(E)-4-(dimethylamino)but-2-enoyl]-2-methylpyrrolidin-2-yl]ethynyl]pyridin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C32H35ClN6O3/c1-32(14-7-19-39(32)26(40)10-6-18-38(2)3)15-11-21-20-34-16-12-22(21)28-29(27-24(36-28)13-17-35-31(27)41)37-25-9-5-8-23(33)30(25)42-4/h5-6,8-10,12,16,20,36-37H,7,13-14,17-19H2,1-4H3,(H,35,41)/b10-6+/t32-/m1/s1 |
InChI-Schlüssel |
UMSJPISUMQOUKS-LMZGTLAXSA-N |
Isomerische SMILES |
C[C@@]1(CCCN1C(=O)/C=C/CN(C)C)C#CC2=C(C=CN=C2)C3=C(C4=C(N3)CCNC4=O)NC5=C(C(=CC=C5)Cl)OC |
Kanonische SMILES |
CC1(CCCN1C(=O)C=CCN(C)C)C#CC2=C(C=CN=C2)C3=C(C4=C(N3)CCNC4=O)NC5=C(C(=CC=C5)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)

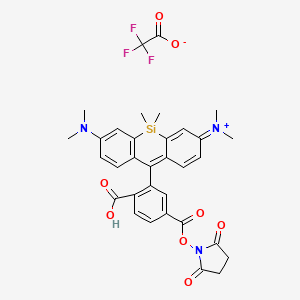



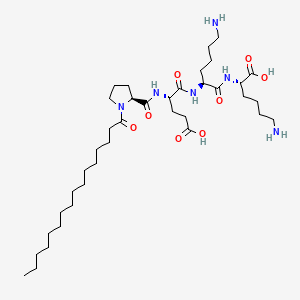
![3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12374436.png)
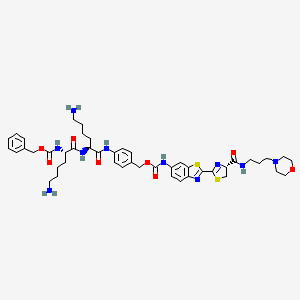
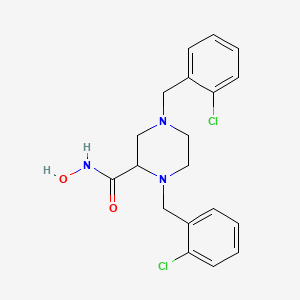
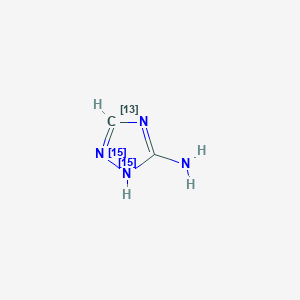

![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12374454.png)
